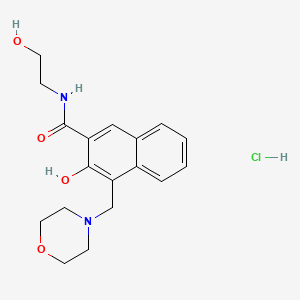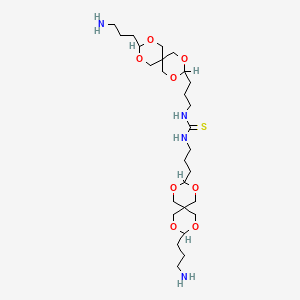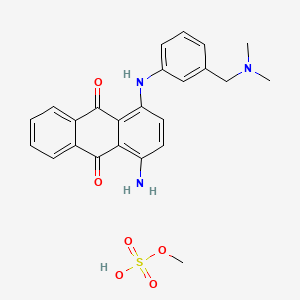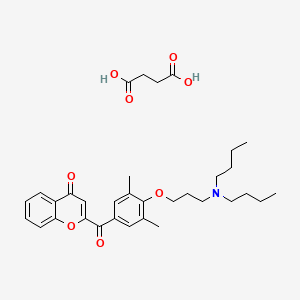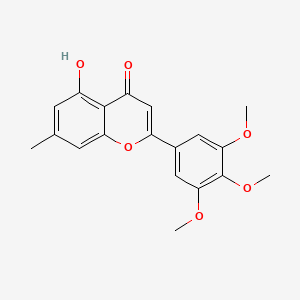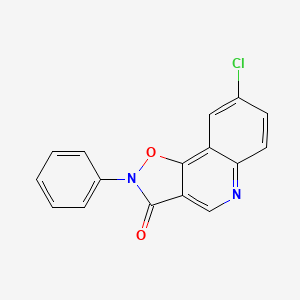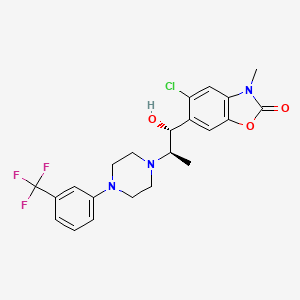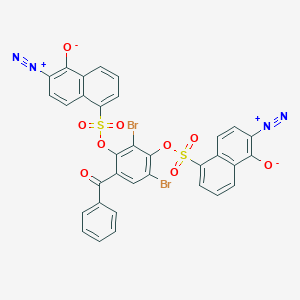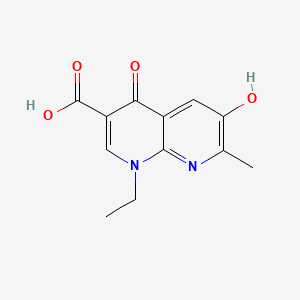
2-(1,1'-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride is a chemical compound that features a biphenyl group attached to a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Attachment to Morpholine: The biphenyl group is then attached to the morpholine ring through a series of reactions, including nucleophilic substitution and reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the biphenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals.
Uniqueness
2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride is unique due to the combination of the biphenyl and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
109461-28-1 |
|---|---|
Fórmula molecular |
C18H22ClNO |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
2,4-dimethyl-2-(4-phenylphenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-18(14-19(2)12-13-20-18)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-11H,12-14H2,1-2H3;1H |
Clave InChI |
QACNBHLNLXGGBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCO1)C)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



